2-(benzylsulfanyl)-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with various functional groups, making it a versatile molecule for scientific research.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of a benzylsulfanyl compound with a suitable triazolopyrimidine precursor, followed by further functionalization to introduce the N-(2-methylphenyl) and carboxamide groups .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in oncology.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells, leading to their death .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines, such as:
1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds also exhibit diverse biological activities and are used in various research applications.
Benzylsulfanyl-substituted triazolopyrimidines: These compounds share the benzylsulfanyl group and have similar chemical properties. The uniqueness of 2-(benzylsulfanyl)-N-(2-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-7-5-6-10-15(13)21-18(27)16-11-17(26)22-19-23-20(24-25(16)19)28-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,21,27)(H,22,23,24,26) |
InChI Key |
ZSTJTHJTGYJJKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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